1,2-Benzenedimethanol, diacetate

Description

Contextualization within Aromatic Ester Chemistry

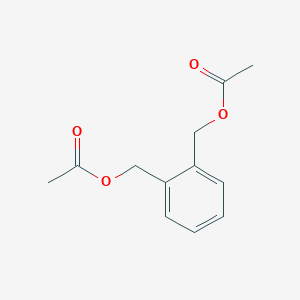

1,2-Benzenedimethanol (B1213519), diacetate, with the chemical formula C₁₂H₁₄O₄, is classified as an aromatic ester. ontosight.aiechemi.com Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. ontosight.ai This structure imparts unique physical and chemical properties, such as generally higher boiling and melting points compared to their aliphatic counterparts, and solubility in organic solvents. The synthesis of aromatic esters like 1,2-Benzenedimethanol, diacetate typically involves the esterification of a corresponding alcohol with a carboxylic acid or its derivative. In the case of this compound, it is synthesized from 1,2-benzenedimethanol and acetic anhydride (B1165640) or acetyl chloride. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

14019-65-9 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

[2-(acetyloxymethyl)phenyl]methyl acetate |

InChI |

InChI=1S/C12H14O4/c1-9(13)15-7-11-5-3-4-6-12(11)8-16-10(2)14/h3-6H,7-8H2,1-2H3 |

InChI Key |

YNKVLCZAXFESIR-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC=CC=C1COC(=O)C |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1COC(=O)C |

Other CAS No. |

14019-65-9 |

Synonyms |

1,2-Benzenedimethanol diacetate |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2 Benzenedimethanol Diacetate and Its Precursors

Synthesis of 1,2-Benzenedimethanol (B1213519) (o-Xylene-α,α'-diol) Precursors

The synthesis of 1,2-Benzenedimethanol, the essential precursor for the diacetate, can be achieved through several distinct routes, including the reduction of phthalic acid derivatives, hydroxylation of o-xylene, and derivatization from halogenated precursors.

Hydrogenation and Reduction Pathways (e.g., from Phthalic Anhydride)

The direct catalytic hydrogenation of phthalic anhydride (B1165640) or phthalic acid to 1,2-Benzenedimethanol presents a significant challenge, as the reaction often preferentially yields phthalide as the major product. askfilo.comnih.gov For instance, research has shown that using a Ruthenium-Tin/Alumina (Ru-Sn/Al2O3) catalyst for the hydrogenation of phthalic acid results in the formation of phthalide instead of 1,2-Benzenedimethanol. askfilo.comnih.gov Similarly, various other catalytic systems have been extensively studied for the selective hydrogenation of phthalic anhydride, with most leading to phthalide. lookchem.com

Despite these challenges, a patented method has been developed for the preparation of 1,2-Benzenedimethanol from phthalic anhydride. This process involves a hydrogenation reaction in the presence of a specific hydrogenation catalyst and a halogenated alkane solvent. mdpi.com The reaction is conducted under elevated temperature and pressure, leading to high yields and purity of the desired diol. mdpi.com This method circumvents the common pathway of phthalide formation, providing a direct route to 1,2-Benzenedimethanol. mdpi.com

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

| 1 | Pd/Al₂O₃ | Dichloroethane | 150 | 3.0 | 91.2 | 99.5 |

| 2 | Ru/C | Dichloromethane | 100 | 2.0 | 89.5 | 99.8 |

| 3 | Pt/C | 1,2-Dichloroethane | 120 | 2.5 | 90.8 | 99.6 |

This table summarizes data from a patented process for the hydrogenation of phthalic anhydride to 1,2-Benzenedimethanol. mdpi.com

Hydroxylation Routes to Benzenedimethanols

The direct hydroxylation of the methyl groups of o-xylene to form 1,2-Benzenedimethanol is not a widely employed synthetic route in conventional organic synthesis. The catalytic oxidation of o-xylene is a major industrial process; however, it is primarily directed towards the production of phthalic anhydride using catalysts such as vanadia-titania. nih.gov

Alternative approaches, such as enzymatic catalysis, have been explored for the oxidation of xylenes. For example, the enzyme chloroperoxidase (CPO) has been shown to catalyze the oxidation of o-, m-, and p-xylenes. tcichemicals.com While this demonstrates the potential for biocatalytic hydroxylation, it is not established as a common preparative method for producing 1,2-Benzenedimethanol on a large scale. The development of direct C-H hydroxylation methods for simple arenes remains an area of active research. google.com

Derivatization from Halogenated o-Xylene Precursors (e.g., α,α'-dibromo-o-xylene)

A more traditional and reliable method for synthesizing 1,2-Benzenedimethanol involves the derivatization of halogenated o-xylene precursors. This two-step process begins with the halogenation of o-xylene, followed by a nucleophilic substitution reaction to introduce the hydroxyl groups.

The most common precursor is α,α'-dibromo-o-xylene, which is synthesized by the direct bromination of o-xylene. masterorganicchemistry.com This reaction is typically carried out at elevated temperatures and under illumination to facilitate free-radical substitution on the methyl groups. masterorganicchemistry.com

Once the dihalogenated precursor is obtained, 1,2-Benzenedimethanol is formed through hydrolysis. This nucleophilic substitution reaction is typically performed in the presence of a base, such as an alkali carbonate or hydroxide. google.com A patented process describes the hydrolysis of α,α'-dichloro-o-xylene using an alkali solution, followed by purification steps including extraction, pH adjustment, and recrystallization to yield the final o-xylene-α,α'-diol product. google.com This route offers a predictable and high-yielding pathway to the target precursor.

Esterification Protocols for Diacetate Formation

The conversion of 1,2-Benzenedimethanol to its diacetate derivative is accomplished through esterification. This involves the reaction of the diol's hydroxyl groups with an appropriate acetylating agent.

Acylation with Carboxylic Acid Derivatives (e.g., Acetic Anhydride, Acetyl Chloride)

The acylation of 1,2-Benzenedimethanol is readily achieved using highly reactive carboxylic acid derivatives such as acetic anhydride or acetyl chloride. Both reagents react with alcohols to form esters in a process known as acetylation.

In these reactions, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. libretexts.org When using acetic anhydride, the reaction produces the acetate (B1210297) ester and acetic acid as a byproduct. With acetyl chloride, the by-product is hydrochloric acid. To drive the reaction to completion and neutralize the acidic byproduct, a weak base like pyridine is often added. The pyridine acts as a catalyst and also as a scavenger for the generated acid. libretexts.org The di-functional nature of 1,2-Benzenedimethanol allows for both hydroxyl groups to be acylated, leading to the formation of the diacetate.

Catalytic Approaches in Diacetate Synthesis

While acylation with acetic anhydride or acetyl chloride can proceed without a catalyst, particularly at elevated temperatures, various catalysts can be employed to enhance the reaction rate and allow for milder reaction conditions.

Both acid and base catalysts can be utilized for esterification. For acylations using acetic anhydride, Lewis acids or protic acids can activate the anhydride, making it more susceptible to nucleophilic attack. Alternatively, base catalysis can be employed. A sustainable, solvent-free acetylation protocol for alcohols and phenols has been developed using a stoichiometric amount of acetic anhydride in the presence of a catalytic amount (1%) of vanadyl sulfate (B86663) (VOSO₄·5H₂O). nih.gov This method provides an efficient and environmentally conscious approach to ester formation. nih.gov Lewis acid catalysts, such as those based on titanium, have also been shown to be effective in promoting reactions involving carboxylic anhydrides. tcichemicals.com These catalytic methods offer advantages in terms of reaction efficiency and sustainability for the synthesis of 1,2-Benzenedimethanol diacetate.

Green Chemistry and Sustainable Synthesis Considerations

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for 1,2-Benzenedimethanol, diacetate. These approaches aim to minimize environmental impact by adhering to the principles of green chemistry, which include the use of less hazardous materials, renewable feedstocks, and energy-efficient processes. Key areas of development in the sustainable synthesis of this compound and its precursor, 1,2-Benzenedimethanol, involve the adoption of greener reagents, alternative catalysts, and environmentally benign reaction media.

One promising avenue is the use of alternative acylating agents. For instance, vinyl acetate has been identified as a greener alternative to acetic anhydride. semanticscholar.org The reaction with vinyl acetate produces acetaldehyde as a byproduct, which can be readily removed, driving the reaction equilibrium towards the product. semanticscholar.org This can lead to higher conversion rates with stoichiometric amounts of the reagent, thus minimizing waste. semanticscholar.org Another environmentally friendly option is isopropenyl acetate. frontiersin.org

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. nih.gov Research into green solvents has identified alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as more sustainable options compared to conventional solvents like dichloromethane or diethyl ether. researchgate.netwhiterose.ac.uk Furthermore, solvent-free reaction conditions represent an ideal scenario in green chemistry, significantly reducing waste and simplifying product purification. frontiersin.org Deep eutectic solvents (DESs), such as a mixture of choline chloride and zinc chloride, have also been explored for acylation reactions under solvent-free conditions, offering a recyclable and often more efficient reaction medium. rsc.org

In addition to greener reagents and solvents, the development of sustainable catalysts is a cornerstone of green chemistry. The move away from corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid is a key objective. Solid acid catalysts, such as sulfated or tungstated zirconia, and various metal oxides supported on silica or alumina, offer significant advantages. scispace.comusask.caresearchgate.netmdpi.comresearchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused over multiple cycles, and can be designed to be more selective, reducing the formation of byproducts. scispace.comusask.ca

Enzymatic catalysis presents another powerful tool for the green synthesis of this compound. Lipases, for example, are known to effectively catalyze acylation reactions under mild conditions and often in aqueous media, the greenest of solvents. researchgate.net The high selectivity of enzymes can lead to cleaner reactions with fewer side products. Immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable and sustainable.

The following tables summarize and compare different green and sustainable approaches that could be applied to the synthesis of this compound, based on findings from related acetylation reactions.

Table 1: Comparison of Greener Acetylating Agents for the Synthesis of this compound

| Acetylating Agent | Byproduct | Key Advantages |

| Acetic Anhydride (Conventional) | Acetic Acid | High reactivity |

| Vinyl Acetate | Acetaldehyde (volatile) | Equilibrium shift towards products, potentially higher conversion with less reagent. semanticscholar.org |

| Isopropenyl Acetate | Acetone (volatile) | Similar advantages to vinyl acetate, considered a greener alternative. frontiersin.org |

Table 2: Overview of Sustainable Catalytic Systems for the Acetylation of 1,2-Benzenedimethanol

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Solid Acids | Sulfated Zirconia, Tungstated Zirconia, Supported Metal Oxides | Typically elevated temperatures (e.g., 200°C) | Reusable, easily separated, can replace corrosive mineral acids, suitable for continuous processes. scispace.comresearchgate.netresearchgate.net |

| Enzymes | Immobilized Lipases | Mild temperatures (e.g., 40-60°C), often in aqueous or solvent-free systems | High selectivity, biodegradable, operates under mild conditions, reduces byproduct formation. researchgate.net |

| Organocatalysts | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Mild conditions, can be used in switchable solvent systems | Metal-free, can have dual role as solvent component and catalyst. semanticscholar.org |

| Deep Eutectic Solvents (DESs) | Choline Chloride:Zinc Chloride | Room temperature, solvent-free | Recyclable, non-volatile, can enhance reaction rates. rsc.org |

Table 3: Comparison of Reaction Media for the Synthesis of this compound

| Reaction Medium | Examples | Key Green Chemistry Considerations |

| Conventional Organic Solvents | Dichloromethane, Toluene | Often toxic, volatile, and contribute to waste streams. |

| Greener Organic Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources (in some cases), lower toxicity, and better environmental profile. researchgate.netwhiterose.ac.uk |

| Aqueous Media | Water | Non-toxic, non-flammable, and environmentally benign; ideal for enzymatic reactions. researchgate.net |

| Solvent-Free | Neat reaction mixture | Eliminates solvent waste, simplifies purification, and reduces energy consumption for solvent removal. frontiersin.org |

| Deep Eutectic Solvents (DESs) | Choline Chloride based mixtures | Low volatility, often biodegradable, and can be recycled. rsc.org |

Chemical Transformations and Reaction Pathways of 1,2 Benzenedimethanol Diacetate

Oxidative Deacetylation Reactions

The oxidative cleavage of 1,2-diols, a reaction famously known as the Criegee oxidation when employing lead tetraacetate (Pb(OAc)₄), is a well-established method for the formation of aldehydes and ketones. juniperpublishers.comwikipedia.org While this reaction directly targets vicinal diols, its application to the corresponding diacetates, such as 1,2-benzenedimethanol (B1213519) diacetate, typically necessitates a preliminary hydrolysis step to regenerate the diol functionality.

The direct oxidative cleavage of the diacetate is not a commonly reported transformation. The stability of the acetate (B1210297) groups generally requires their conversion to the more reactive hydroxyl groups before oxidative cleavage can efficiently occur. The hydrolysis of 1,2-benzenedimethanol diacetate to 1,2-benzenedimethanol can be achieved under basic or acidic conditions. Following hydrolysis, the resulting 1,2-benzenedimethanol can then be subjected to oxidative cleavage conditions.

The Criegee oxidation of the regenerated 1,2-benzenedimethanol would proceed via a cyclic intermediate with lead tetraacetate, ultimately yielding two equivalents of a carbonyl compound. wikipedia.org The nature of the product depends on the substitution pattern of the starting material. In the case of 1,2-benzenedimethanol, the oxidative cleavage would be expected to yield phthalaldehyde.

Table 1: Oxidative Cleavage of 1,2-Diols

| Reagent | Substrate | Product(s) | Reference |

| Lead Tetraacetate (Pb(OAc)₄) | Vicinal Diols | Aldehydes and/or Ketones | juniperpublishers.comwikipedia.org |

| Periodic Acid (HIO₄) | Vicinal Diols | Aldehydes and/or Ketones | libretexts.org |

Cyclization Reactions of ortho-Substituted Benzenedimethanols

The ortho-disposed functional groups in 1,2-benzenedimethanol and its derivatives, including the diacetate, provide a valuable scaffold for the synthesis of various heterocyclic systems. While direct cyclization of the diacetate is less common, it can be readily converted to more reactive intermediates, such as the corresponding dihalide, 1,2-bis(halomethyl)benzene, which are excellent precursors for cyclization reactions.

For instance, 1,2-bis(chloromethyl)benzene (B189654) or 1,2-bis(bromomethyl)benzene (B41939) can be synthesized from 1,2-benzenedimethanol, which in turn can be obtained from the hydrolysis of the diacetate. These dihalides can then react with a variety of dinucleophiles to form heterocyclic rings. For example, reaction with primary amines can lead to the formation of isoindoline (B1297411) derivatives, while reaction with sulfide (B99878) sources can yield sulfur-containing heterocycles.

Electrophilic Aromatic Substitution Reactivity of the Benzene (B151609) Core

The benzene ring of 1,2-benzenedimethanol diacetate is susceptible to electrophilic aromatic substitution (EAS) reactions. The two acetoxymethyl (-CH₂OAc) substituents influence both the reactivity of the ring and the regioselectivity of the substitution. mnstate.edulibretexts.orgslideshare.netmsu.edumasterorganicchemistry.com

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, the incoming electrophile is directed to the positions ortho and para to the acetoxymethyl groups. Given the symmetry of 1,2-benzenedimethanol diacetate, there are two equivalent ortho positions and one para position available for substitution relative to one of the substituents. However, considering the substitution pattern of the entire molecule, electrophilic attack will occur at the 3, 4, 5, and 6 positions of the benzene ring.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Nature | Directing Effect |

| -CH₃ (Alkyl) | Activating | Ortho, Para |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -C(O)R (Acyl) | Deactivating | Meta |

| -CH₂OAc (Acetoxymethyl) | Weakly Activating/Deactivating | Ortho, Para |

Functional Group Interconversions and Derivatization Strategies

1,2-Benzenedimethanol diacetate can serve as a precursor for a variety of other molecules through functional group interconversions and derivatization.

A primary transformation is the hydrolysis of the acetate esters to the corresponding diol, 1,2-benzenedimethanol. nih.govsigmaaldrich.comstackexchange.com This reaction can be catalyzed by either acid or base and provides access to the versatile diol for further reactions.

The hydroxyl groups of the resulting diol can be converted into better leaving groups, such as tosylates or halides. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide can yield the corresponding 1,2-bis(halomethyl)benzene . nih.gov These dihalides are valuable synthons for nucleophilic substitution reactions.

A notable derivatization is the synthesis of benzyl (B1604629) phosphonates . While direct conversion from the diacetate is not typical, the dihalide intermediate can readily undergo the Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to yield the corresponding bis(phosphonate) ester. organic-chemistry.orgfrontiersin.org These organophosphorus compounds have applications in various fields, including materials science and medicinal chemistry.

Table 3: Key Functional Group Interconversions of 1,2-Benzenedimethanol Diacetate

| Starting Material | Reagents | Product | Reaction Type |

| 1,2-Benzenedimethanol diacetate | H₃O⁺ or OH⁻ | 1,2-Benzenedimethanol | Hydrolysis |

| 1,2-Benzenedimethanol | SOCl₂ or PBr₃ | 1,2-Bis(halomethyl)benzene | Halogenation |

| 1,2-Bis(halomethyl)benzene | P(OR)₃ | 1,2-Bis(dialkoxyphosphorylmethyl)benzene | Michaelis-Arbuzov Reaction |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For "1,2-Benzenedimethanol, diacetate," various NMR experiments are employed to assign the chemical shifts and coupling patterns of its constituent protons and carbons, thereby confirming its structure.

Proton Nuclear Magnetic Resonance (1H NMR)

The 1H NMR spectrum of "this compound" provides crucial information about the number and chemical environment of the hydrogen atoms. The expected signals are as follows:

Aromatic Protons: The benzene (B151609) ring contains four protons. Due to the ortho-substitution pattern, these protons are chemically non-equivalent and will appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the acetoxymethyl substituents.

Methylene (B1212753) Protons (-CH2-): The two equivalent methylene groups, being adjacent to both the aromatic ring and the electron-withdrawing acetate (B1210297) group, are expected to produce a sharp singlet at approximately δ 5.1-5.3 ppm. The equivalence of these two groups is due to the free rotation around the single bonds.

Methyl Protons (-CH3): The two acetate methyl groups are chemically equivalent and will give rise to a sharp singlet at around δ 2.1 ppm. This chemical shift is characteristic of methyl protons in an acetate functional group.

Table 1: Predicted 1H NMR Chemical Shifts for 1,2-Benzenedimethanol (B1213519), diacetate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet | 4H |

| Methylene (-CH2-) | 5.1 - 5.3 | Singlet | 4H |

| Methyl (-CH3) | ~2.1 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

The 13C NMR spectrum provides information on the carbon framework of the molecule. For "this compound," the following signals are anticipated:

Carbonyl Carbons (C=O): The carbonyl carbons of the two equivalent acetate groups are expected to resonate in the downfield region, typically around δ 170-171 ppm.

Aromatic Carbons: The benzene ring will show distinct signals for its six carbons. The two carbons directly attached to the methylene groups (C1 and C2) will be shifted downfield due to the substitution, appearing around δ 135-137 ppm. The other four aromatic carbons will resonate in the typical aromatic region of δ 128-130 ppm. Due to symmetry, only three distinct signals for the aromatic carbons might be observed.

Methylene Carbons (-CH2-): The carbons of the two equivalent methylene groups are expected to appear at approximately δ 65-67 ppm.

Methyl Carbons (-CH3): The methyl carbons of the two equivalent acetate groups will give a signal in the upfield region, around δ 20-21 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 171 |

| Aromatic (C-1, C-2) | 135 - 137 |

| Aromatic (C-3, C-4, C-5, C-6) | 128 - 130 |

| Methylene (-CH2-) | 65 - 67 |

| Methyl (-CH3) | 20 - 21 |

Two-Dimensional NMR Techniques (e.g., 1H-1H COSY NMR)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons in a molecule. In a 1H-1H COSY spectrum of "this compound," cross-peaks would be observed between the coupled aromatic protons, confirming their adjacent positions on the benzene ring. No cross-peaks would be expected between the methylene protons and the methyl protons, as they are separated by more than three bonds, confirming the presence of the two distinct functional groups.

Solid-State NMR Applications

While typically analyzed in solution, solid-state NMR (ssNMR) can provide valuable information about the conformation and packing of "this compound" in its crystalline form. emory.eduwikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. emory.eduwikipedia.org ssNMR could reveal the presence of different polymorphs, variations in molecular symmetry in the solid state, and details about intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI MS) and Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

The mass spectrum of "this compound" (C12H14O4, molecular weight: 222.24 g/mol ) would be expected to show a molecular ion peak (M+) at m/z 222. echemi.com However, this peak may be weak or absent due to the lability of the ester groups. The fragmentation pattern would likely be dominated by the following characteristic losses:

Loss of an acetoxy group (-OCOCH3): A prominent peak would be expected at m/z 163, corresponding to the [M - 59]+ fragment.

Loss of acetic acid (-CH3COOH): A peak at m/z 162, resulting from the loss of an acetic acid molecule from the molecular ion, is also likely.

Formation of the tropylium (B1234903) ion: Cleavage of the C-O bond can lead to the formation of the stable benzyl (B1604629) cation, which may rearrange to the tropylium ion at m/z 91.

Base Peak: The base peak in the spectrum is often the most stable fragment. For this compound, the peak at m/z 163 or m/z 91 could potentially be the base peak.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss from Molecular Ion |

| 222 | [C12H14O4]+• (Molecular Ion) | - |

| 163 | [C9H9O2]+ | -OCOCH3 |

| 162 | [C10H10O2]+• | -CH3COOH |

| 121 | [C8H9O]+ | -CH2OCOCH3 |

| 91 | [C7H7]+ | -CH2OCOCH3, -CO |

| 43 | [CH3CO]+ | - |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of molecules, including low molecular weight compounds, with minimal fragmentation. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs at the laser's wavelength. The laser irradiation facilitates the desorption and ionization of the analyte, typically through protonation or cationization.

For this compound, common matrices like α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable. nih.govmdpi.com The analysis is expected to primarily show the pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution nature of TOF analyzers allows for the determination of the compound's monoisotopic mass with high accuracy, confirming its elemental composition. While MALDI is often used for large biomolecules, its application to smaller molecules is well-established, providing a rapid method for molecular weight determination. mdpi.comnih.gov

Table 1: Expected MALDI-TOF MS Ions for this compound (C₁₂H₁₄O₄)

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₅O₄]⁺ | 223.0965 |

| Sodiated Adduct [M+Na]⁺ | [C₁₂H₁₄O₄Na]⁺ | 245.0784 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC system would first separate this compound from a sample matrix using a reversed-phase column.

Following separation, the eluent is introduced into the mass spectrometer. Ionization sources such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate ions from the neutral molecule. ESI is a soft ionization method that would likely produce prominent pseudomolecular ions ([M+H]⁺, [M+Na]⁺), similar to MALDI. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID). This would yield characteristic fragment ions, providing structural confirmation. Expected fragmentation pathways for this compound would include the neutral loss of acetic acid (60.05 Da) or the ketene (B1206846) group (42.04 Da).

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule. For this compound, the FTIR spectrum would be dominated by the characteristic absorptions of the ester functional groups and the benzene ring.

Key expected absorption bands would include a strong C=O stretching vibration for the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would produce strong bands in the 1200-1300 cm⁻¹ region. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Compared to its precursor, 1,2-Benzenedimethanol, the spectrum of the diacetate would show the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of the strong ester C=O band. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | 1735 - 1750 |

| C-O Stretch | Ester | 1200 - 1300 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For this compound, the chromophore is the substituted benzene ring. The spectrum is expected to show absorptions in the UV region resulting from π → π* transitions.

Substituted benzenes typically exhibit two main absorption bands. The more intense E2-band is expected around 200-220 nm, while the B-band, which shows fine vibrational structure, is expected around 260-270 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the nature of the substituents. rsc.org The acetate groups are not strong chromophores themselves but act as auxochromes that can cause slight shifts in the absorption maxima compared to unsubstituted benzene.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. If this compound can be crystallized, single-crystal XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net

This technique would unambiguously confirm the ortho substitution pattern on the benzene ring and reveal the conformation of the diacetate side chains. Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as C-H···O hydrogen bonds that stabilize the crystal structure. researchgate.net This level of detail is unparalleled by other spectroscopic methods and provides the ultimate proof of structure.

Chromatographic Methods for Purity Assessment and Molecular Weight Profiling

Chromatographic techniques are essential for separating components within a mixture, allowing for the qualification and quantification of a target compound and any present impurities. For a discrete chemical entity like this compound, these methods are primarily focused on purity assessment rather than the molecular weight profiling typically associated with polymers.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of polymers and macromolecules. youtube.comwikipedia.org The method separates molecules based on their hydrodynamic volume in solution. A sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. youtube.com Larger molecules, which are excluded from the pores, travel a shorter path and elute from the column first, while smaller molecules can penetrate the pores, increasing their path length and elution time. youtube.comyoutube.com

For a small, well-defined molecule such as this compound (Molecular Weight: 222.24 g/mol ), GPC is not a conventional method for molecular weight determination, as there is no distribution to measure. echemi.com However, it can be used as a simple chromatographic technique to separate it from higher molecular weight oligomers or polymeric impurities. In such a scenario, this compound would appear as a sharp, single peak at a specific retention time corresponding to its small size. The technique is particularly useful in quality control during polymer synthesis where related small molecules might be present as residual monomers or starting materials. youtube.com

The table below outlines a theoretical set of parameters for analyzing a sample containing this compound to isolate it from potential polymeric byproducts.

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Provides high-pressure solvent delivery for efficient separation. |

| Columns | Series of Polystyrene-Divinylbenzene (PS-DVB) columns with a range of low molecular weight pore sizes (e.g., 100 Å, 500 Å) | To provide separation based on molecular size, resolving small molecules from larger oligomers. youtube.com |

| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) | To dissolve the analyte and carry it through the column. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |

| Detector | Refractive Index (RI) or UV (at ~260 nm) | RI provides universal detection, while UV is specific for the aromatic ring in the analyte. |

| Calibration | Polystyrene standards with low molecular weights | To create a calibration curve relating retention time to molecular weight, confirming the elution position of the small molecule. youtube.com |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, featuring a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov

In a typical RP-HPLC analysis, a solution of the compound is injected into the system. The analyte partitions between the stationary phase and the mobile phase. By programming a gradient of increasing organic solvent concentration in the mobile phase, compounds are eluted based on their relative hydrophobicity. The presence of the benzene ring and two ester groups gives this compound a moderate polarity, making it well-suited for this technique. A UV-Vis detector is highly effective for quantification due to the strong absorbance of the aromatic ring. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a precise measure of its purity.

The following table details a standard set of conditions for an HPLC method developed for the purity assessment of aromatic compounds, which would be applicable to this compound. wur.nl

| Parameter | Specification | Rationale |

|---|---|---|

| Instrument | Gradient HPLC System | Allows for the efficient elution of compounds with varying polarities. |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column providing good resolution for aromatic compounds. nih.gov |

| Mobile Phase A | Water (with 0.1% Formic Acid or Acetonitrile) | The primary aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute the analyte from the column. nih.gov |

| Gradient | e.g., 5% B to 95% B over 20 minutes | Separates the main compound from more polar and less polar impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | Diode Array Detector (DAD) or UV Detector at 265 nm | Allows for specific and sensitive detection of the benzene ring chromophore. |

| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant temperature. |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting behavior, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and other thermal transitions of a compound. For this compound, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The melting point for the diacetate of 1,2-Benzenedimethanol has been reported as 35-36 °C. chemicalbook.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition temperature of a material. A TGA curve for this compound would show a stable mass up to its boiling or decomposition point, at which a significant mass loss would occur. The boiling point has been noted as 112-116 °C under a vacuum of 0.5 Torr. echemi.com

The data obtained from these thermal techniques are summarized below.

| Property | Analytical Technique | Value | Citation |

|---|---|---|---|

| Melting Point | DSC (or similar method) | 35-36 °C | chemicalbook.com |

| Boiling Point | Distillation (measured by TGA) | 112-116 °C @ 0.5 Torr | echemi.com |

| Decomposition Onset | TGA | Expected to be near the boiling point under atmospheric pressure. |

Computational and Theoretical Studies on 1,2 Benzenedimethanol Diacetate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at B3LYP Level)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), would be employed to predict the molecular structure and energy of 1,2-Benzenedimethanol (B1213519), diacetate. This method calculates the electron density of the molecule to determine its properties. A typical study would involve geometry optimization to find the lowest energy arrangement of the atoms in three-dimensional space. The B3LYP functional is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, often providing a good balance between accuracy and computational cost for organic molecules. The choice of a basis set, such as 6-31G(d,p) or larger, would also be crucial for the accuracy of the results.

Electronic Structure Analysis

Once the geometry is optimized, various analyses of the molecule's electronic structure can be performed to understand its reactivity and properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 1,2-Benzenedimethanol, diacetate, the HOMO would likely be located on the electron-rich benzene (B151609) ring, while the LUMO might be associated with the carbonyl groups of the acetate (B1210297) functions.

Hypothetical Data Table for Frontier Molecular Orbitals:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | (Typical range: -6 to -8) |

| LUMO Energy | (Typical range: -1 to -3) |

| HOMO-LUMO Gap | (Typical range: 4 to 6) |

Note: These are representative values for a similar type of organic molecule and not actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular and intermolecular bonding, and interactions among bonds. It provides a localized picture of the electron density in terms of Lewis-like structures (bonds and lone pairs). This analysis can quantify the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, which is key to understanding hyperconjugation and resonance effects. For the target molecule, NBO analysis would reveal the nature of the C-O and C=O bonds in the acetate groups and the interactions between the side chains and the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. On this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and a relatively electron-rich (less positive or slightly negative) region associated with the π-system of the benzene ring.

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around single bonds. A potential energy surface (PES) scan would be performed by systematically changing the dihedral angles of the flexible side chains (e.g., the C-C-O-C bonds) and calculating the energy at each step. This process identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for rotation between them. For this compound, the analysis would focus on the rotation of the two acetate-bearing methylene (B1212753) groups relative to the benzene ring and each other.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation would provide insight into the dynamic behavior of this compound, including its conformational flexibility at different temperatures and its interactions with other molecules, such as solvents or other solutes. By simulating a system containing multiple molecules, one could study intermolecular interactions like van der Waals forces and potential dipole-dipole interactions, which govern the bulk properties of the substance.

Prediction of Spectroscopic Parameters and Chemical Reactivity

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic and reactivity properties of molecules. These theoretical calculations can provide valuable insights into the behavior of compounds, complementing experimental data. However, for this compound, specific computational studies detailing these parameters are not publicly available in the searched scientific literature.

Predicted Spectroscopic Data

Without dedicated computational studies, it is not possible to provide a data table of predicted spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), and IR vibrational frequencies. Such predictions require sophisticated software and computational resources to solve the quantum mechanical equations that describe the molecule's electronic structure and its interaction with electromagnetic fields.

Chemical Reactivity Descriptors

Similarly, the prediction of chemical reactivity descriptors, which are derived from the electronic structure of a molecule, is contingent on dedicated computational analysis. These descriptors help in understanding the kinetic stability and the reactive sites of a molecule. Key parameters that would be calculated in such a study include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the molecule might interact with other chemical species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

In the absence of published research, no data tables for these descriptors for this compound can be presented.

Applications and Advanced Materials Science Incorporating 1,2 Benzenedimethanol Diacetate Motifs

Polymer and Resin Synthesis

The diacetate derivative is a versatile precursor in various polymerization processes, contributing to the final properties of the material through the introduction of its distinctive phenylene dimethanol core.

1,2-Benzenedimethanol (B1213519), diacetate functions as a crucial intermediate and monomer in the synthesis of polymers. ontosight.ai Its primary role is in step-growth polymerization, where the acetate (B1210297) groups can be displaced through transesterification reactions. In this process, the diacetate reacts with other monomers, such as dicarboxylic acids or their esters, to form the polymer backbone. This method is a common alternative to using the diol (1,2-Benzenedimethanol) directly in an esterification reaction. The use of the diacetate can sometimes be advantageous in controlling reaction conditions and minimizing side reactions, such as etherification, that can occur with diols at high temperatures.

The incorporation of 1,2-Benzenedimethanol, diacetate into polyester (B1180765) chains is a key application. ontosight.ai By reacting with diacids or diesters, it forms polyesters where the rigid aromatic ring is part of the polymer backbone. This rigidity restricts the free rotation of the polymer chain, which can significantly enhance the material's thermal properties. researchgate.net For instance, the inclusion of bulky, non-coplanar structures, such as those derived from aromatic diols, is a known strategy to increase the glass transition temperature (Tg) of polyesters. researchgate.net Polyesters synthesized with such cardo-type units often exhibit excellent thermal stability, with 10% weight loss temperatures potentially reaching over 450 °C. researchgate.net Furthermore, the specific ortho-substitution pattern of the 1,2-benzenedimethanol motif can influence polymer solubility. The resulting kinked chain structure may disrupt packing and improve solubility in common organic solvents like chloroform (B151607) and tetrahydrofuran, which is beneficial for processing and film casting. researchgate.net

Table 1: Influence of Aromatic Diol Structure on Polyester Properties

This table illustrates the typical enhancements observed in polyesters when incorporating rigid aromatic diol motifs, based on findings from related structures.

| Property | Standard Aliphatic Polyester | Polyester with Aromatic Diol Motif | Rationale for Enhancement |

| Glass Transition (Tg) | Lower | Higher (e.g., 201–267 °C) researchgate.net | The rigid benzene (B151609) ring restricts segmental motion of the polymer chains. researchgate.net |

| Thermal Stability | Moderate | Higher (e.g., Td10% > 450 °C) researchgate.net | Aromatic structures are inherently more stable at high temperatures. |

| Solubility | Variable, often limited | Good in organic solvents researchgate.net | The non-coplanar structure can hinder crystallization and improve solvent interaction. researchgate.net |

| Mechanical Strength | Lower | Higher | Aromatic rings contribute to backbone stiffness and intermolecular forces. |

Derivatives of 1,2-Benzenedimethanol are utilized in the development of polyurethanes. ontosight.ai In polyurethane synthesis, the corresponding diol (1,2-Benzenedimethanol, formed by the hydrolysis of the diacetate) can act as a chain extender. When reacted with a diisocyanate and a macroglycol, it helps to build the hard segment of the polyurethane, enhancing properties such as hardness, tensile strength, and thermal stability due to the aromatic nature of the extender.

In epoxy resin formulations, aromatic diols are frequently used as modifiers to improve the performance of the cured thermoset. While direct studies on the diacetate are limited, the 1,2-Benzenedimethanol motif can be incorporated to enhance the properties of epoxy networks. Aromatic compounds are widely used in epoxy materials for their stability and toughness. nih.gov Adding such a molecule can increase the glass transition temperature and mechanical strength of the final product by creating a more rigid and structured three-dimensional network. nih.gov

The benzene dimethanol structure is a precursor for novel polyethers, particularly for applications in coatings. google.com Polyethers can be synthesized by reacting 1,2-Benzenedimethanol with other monomers under conditions that favor ether linkages. A patent describes the preparation of polyethers from benzene dimethanol that can be formulated into solvent-based or aqueous-based coating compositions. google.com These resins can exhibit good film-forming properties and thermal stability, making them suitable for protective coatings. google.com Furthermore, these polyethers can be used to create more complex architectures, such as polyether-acrylic graft copolymers, by conducting polymerization of acrylic monomers in the presence of the polyether resin. google.com

While this compound is a difunctional monomer, it is a fundamental component for creating cross-linked polymeric networks. Cross-linking is achieved when it is reacted with a co-monomer that has a functionality greater than two. For example, in polyester synthesis, combining the diacetate with a tri-functional carboxylic acid (or its anhydride (B1165640), like trimellitic anhydride) will lead to the formation of a branched and ultimately cross-linked polyester network. Similarly, in polyurethane chemistry, reacting the corresponding diol with a polyisocyanate (with more than two isocyanate groups) results in a rigid, cross-linked polyurethane thermoset. The formation of these three-dimensional networks imparts high dimensional stability, chemical resistance, and robust mechanical properties to the final material.

Functional Materials Development

The use of this compound as a monomer facilitates the development of functional materials with tailored properties. The introduction of its rigid, ortho-substituted aromatic core is a deliberate design choice to control polymer architecture at the molecular level. This control allows for the production of materials with enhanced thermal stability, specific solubility profiles, and robust mechanical performance, as seen in advanced polyesters and polyurethanes. ontosight.airesearchgate.net The motif is also foundational in creating specialized polymers like polyethers for high-performance coatings and serves as a critical building block for permanently set, cross-linked networks used in durable thermoset applications. google.com

Coatings and Adhesives

In the formulation of coatings and adhesives, polyester and polyurethane resins are fundamental components. These polymers are typically synthesized from diols or polyols and diacids or polyisocyanates. Diols like 1,4-butanediol (B3395766) and 1,2-propanediol are common building blocks for creating the polyol component of adhesive formulations. google.com The synthesis of polyester polyols, which are crucial precursors for materials like polyurethanes, often involves the polycondensation reaction of diols with diacids. rsc.org

While direct use of this compound as a monomer is not widely documented, its parent diol, 1,2-benzenedimethanol, is a candidate for creating specialized polymers. For instance, a study on the hydroesterificative polymerization of α,ω-enol ethers utilized monomers derived from benzenedimethanol. osti.gov In such syntheses, the diacetate can serve as a protected form of the diol, which is later hydrolyzed to participate in polymerization. The incorporation of the rigid aromatic ring from the 1,2-benzenedimethanol structure into a polymer backbone can enhance thermal stability and modify the mechanical properties of the resulting coating or adhesive. Formulators of waterborne adhesives use various additives, including plasticizers and adhesion promoters, to achieve desired performance, and the choice of polymer base is critical. specialchem.com The introduction of aromatic diols can influence properties like flow, wetting, and specific adhesion. specialchem.com

Advanced Lubricants (via related polyethers)

Polyethers, specifically polyoxyalkylene polymers, are valued as high-performance lubricants and functional fluids due to their excellent viscosity-temperature characteristics, thermal stability, and low friction properties. researchgate.netgoogle.com The synthesis of these lubricants often involves the ring-opening polymerization of cyclic ethers like propylene (B89431) oxide or tetrahydrofuran. researchgate.netgoogle.com

The role of this compound in this field is primarily as a potential precursor to its corresponding diol, 1,2-benzenedimethanol. This diol can act as an initiator for the polymerization of epoxides, leading to the formation of specialized polyether block copolymers. researchgate.net By initiating polymerization from a central aromatic diol, the resulting polyether would have a unique architecture, with two polyether chains extending from the rigid benzene core. This structure could impart desirable properties to the lubricant, such as enhanced thermal stability and specific solvency characteristics. Research has shown that polyether-based block copolymers can function as multifunctional lubricant additives, improving the viscosity index and providing superior friction and wear reduction. researchgate.net The synthesis of such advanced polyethers is a key area where derivatives of 1,2-benzenedimethanol could find application.

Intermediates in Fine Chemical and Specialty Chemical Synthesis

One of the most defined applications of the 1,2-benzenedimethanol moiety is as an intermediate in the synthesis of complex organic molecules. google.comgoogle.com Specifically, patents have detailed the process for preparing 1,2-benzenedimethanol as a key synthetic intermediate for piperidine (B6355638) derivatives that exhibit fungicidal properties for crop protection. google.comgoogle.com

In a multi-step synthesis, protecting functional groups is a common strategy to prevent them from undergoing unwanted reactions. The hydroxyl groups of 1,2-benzenedimethanol are reactive and could interfere with reactions at other sites on the molecule. By converting the diol to its diacetate form, the hydroxyl groups are protected as esters. The acetate groups are generally stable under a variety of reaction conditions but can be readily removed (deprotected) by hydrolysis under acidic or basic conditions to regenerate the diol at a later stage in the synthetic sequence. google.com This makes this compound a valuable intermediate, offering a stable way to handle the 1,2-bis(hydroxymethyl)benzene structural unit during the synthesis of fine and specialty chemicals.

Applications in Catalyst Development and Support Chemistry

Transition metal complexes are at the forefront of modern chemical catalysis, and the design of the ligands coordinating to the metal center is crucial for controlling catalytic activity and selectivity. rutgers.eduuva.esmdpi.com Bidentate ligands, which can form a chelate ring with the metal, are of particular interest as they often confer extra stability and control over the catalyst's geometry. nih.gov

This compound can be readily converted to 1,2-benzenedimethanol, providing a versatile scaffold for the synthesis of novel bidentate ligands. The two hydroxyl groups can be chemically modified to introduce various coordinating functionalities. For example, they can be converted into phosphine, amine, or N-heterocyclic carbene (NHC) donor groups. rutgers.edu The resulting ligands would hold the donor atoms in a fixed position due to the rigid benzene backbone, creating a well-defined coordination environment around a metal center. Such ligands could be employed in a wide range of catalytic applications, including:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations are cornerstones of organic synthesis, and their efficiency is highly dependent on ligand design. uva.es

Polymerization: Catalysts for olefin and alkyne polymerization often rely on sterically demanding ligands to control the polymer's structure. nih.gov

Asymmetric catalysis: By introducing chiral elements into the ligand structure derived from 1,2-benzenedimethanol, it is possible to create catalysts for enantioselective transformations. mdpi.com

Furthermore, the diol itself or its derivatives could be used to modify catalyst supports, anchoring catalytic species to a solid phase.

Biocatalytic Transformations and Enzymatic Substrate Analysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry due to the high selectivity and mild reaction conditions offered by enzymes. Lipases and esterases are particularly versatile enzymes that catalyze the hydrolysis and synthesis of esters. researchgate.net

Research has demonstrated the successful enzymatic synthesis of aromatic-aliphatic polyesters using various aromatic diols, including the related isomers 1,3-benzenedimethanol (B147609) and 1,4-benzenedimethanol, with immobilized Candida antarctica lipase (B570770) B (iCaLB). researchgate.net These studies showed that aromatic diols can be successfully incorporated into polymer chains via enzymatic polycondensation with aliphatic diesters, yielding polymers with number average molecular weights in the range of 3000-5000 Da. researchgate.net

Given these findings, this compound is an excellent candidate for biocatalytic transformations. It can be analyzed as a substrate for various hydrolases to study enzyme activity and selectivity. The two primary enzymatic reactions involving this compound are:

Enzymatic Hydrolysis: Lipases or esterases can be used to catalyze the hydrolysis of one or both of the acetate groups to yield the corresponding monoacetate or the parent 1,2-benzenedimethanol. This reaction can be highly enantioselective if a prochiral or racemic substrate is used, allowing for the kinetic resolution of chiral molecules.

Enzymatic Transesterification: In the presence of a different alcohol, an enzyme can catalyze the transfer of the acetyl group from the diacetate to the new alcohol, a process known as alcoholysis. This is a key reaction in the synthesis of various esters under mild conditions.

The rigid structure of the benzene ring combined with the reactivity of the ester groups makes this compound a useful model substrate for investigating the substrate scope and reaction mechanisms of various lipases and esterases.

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes

The primary synthesis of 1,2-Benzenedimethanol (B1213519), diacetate involves the esterification of its parent compound, 1,2-benzenedimethanol, using acetic anhydride (B1165640) or acetyl chloride with a catalyst. ontosight.ai However, current research is focused on developing more efficient and environmentally friendly synthetic pathways. One area of interest is the exploration of alternative catalysts to improve reaction yields and reduce waste.

A patented method highlights a process for producing 1,2-benzenedimethanol compounds through the hydrolysis of a related compound under acidic or basic conditions, or by reacting a specific compound with a metal acetate (B1210297) salt. google.com Another approach involves the reaction of a compound in the presence of a base, an ionic liquid, and a metal sulfate (B86663) salt in water or a mixed solvent system. google.com These methods aim to provide more efficient routes to the core 1,2-benzenedimethanol structure, which can then be diacetylated.

Exploration of Diverse Chemical Transformations and Derivatizations

The chemical versatility of 1,2-Benzenedimethanol, diacetate makes it a valuable intermediate in the synthesis of a wide range of other compounds. ontosight.ai Researchers are actively investigating various chemical transformations and derivatizations to create new molecules with potential applications in pharmaceuticals and materials science.

For instance, derivatives of this compound are being explored for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The diacetate functional groups can be hydrolyzed back to the diol, which can then undergo further reactions. Additionally, the benzene (B151609) ring can be functionalized to introduce other chemical moieties, leading to a diverse library of new compounds.

Integration into Advanced Functional Materials with Tunable Properties

A significant area of future research lies in the integration of this compound and its derivatives into advanced functional materials. Its structural features, including the rigid benzene ring and the flexible diacetate side chains, make it a promising building block for polymers with tunable properties.

Derivatives of this compound have shown potential in the development of polyesters and polyurethanes. ontosight.ai The ability to modify the substituents on the benzene ring allows for the fine-tuning of the material's thermal stability, mechanical strength, and optical properties. This opens up possibilities for its use in specialized applications, such as biodegradable polymers.

Synergistic Experimental and Computational Investigations for Mechanistic Insights

To guide the development of new synthetic routes and applications, researchers are increasingly employing a combination of experimental and computational methods. Computational modeling can provide valuable insights into the reaction mechanisms involved in the synthesis and transformation of this compound.

By understanding the energetics and transition states of different reaction pathways, chemists can optimize reaction conditions to favor the desired products. Molecular modeling is also being used to predict the properties of new materials incorporating this compound, accelerating the design and discovery of advanced functional materials.

Design and Synthesis of Substituted 1,2-Benzenedimethanol Diacetate Analogues

Building on the foundation of the core this compound structure, a key research direction is the design and synthesis of substituted analogues. By introducing various functional groups at different positions on the benzene ring, scientists can create a wide array of new compounds with tailored properties.

For example, the synthesis of a 3,6-dimethoxy-4,5-dimethyl substituted analogue has been reported, which involves the reaction of the corresponding substituted 1,2-benzenedimethanol with acetic anhydride or acetyl chloride. ontosight.ai These types of modifications can significantly influence the compound's electronic, steric, and biological properties, leading to new applications in fields such as agrochemicals and pharmaceuticals. ontosight.ai The systematic exploration of these analogues is a crucial step in unlocking the full potential of this class of compounds.

Q & A

Basic Research Questions

Q. How is 1,2-Benzenedimethanol, diacetate characterized using spectroscopic methods?

- Methodological Answer : Key spectroscopic techniques include:

- Infrared (IR) Spectroscopy : Identifies acetyl (-OAc) and hydroxyl (-OH, if unreacted) functional groups. IR peaks for ester C=O stretches typically appear at ~1740 cm⁻¹, while residual -OH groups (from incomplete acetylation) show broad peaks near 3200-3500 cm⁻¹ .

- NMR Spectroscopy : H NMR reveals methyl protons of acetate groups as singlets at ~2.0-2.1 ppm, and aromatic protons in the range of 7.2-7.6 ppm. C NMR confirms ester carbonyl carbons at ~170 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₂H₁₄O₄, MW 222.24) .

Q. What are the key physical properties of this compound relevant to experimental design?

- Melting Point : Reported values range from 61–64°C , though some sources note 66°C .

- Solubility : Soluble in ethanol, ether, and toluene; sparingly soluble in water .

- Boiling Point : Not explicitly reported, but analogous diacetates (e.g., 1,2-propanediol diacetate) exhibit boiling points near 138–143°C under reduced pressure .

Q. What analytical techniques are recommended for assessing purity in research settings?

- High-Performance Liquid Chromatography (HPLC) : Quantifies residual diol or monoacetylated intermediates using reverse-phase columns (C18) with UV detection at 254 nm .

- Gas Chromatography (GC) : Suitable for volatile impurities; column selection (e.g., DB-5) and flame ionization detection optimize resolution .

- Melting Point Analysis : Discrepancies ≥2°C from literature values indicate impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points across literature?

- Step 1 : Validate purity via HPLC/GC to rule out impurities affecting measurements.

- Step 2 : Use differential scanning calorimetry (DSC) to determine the precise melting range under controlled heating rates.

- Step 3 : Cross-reference synthesis protocols: Solvent choice (e.g., recrystallization in ethanol vs. ether) may alter crystal packing and observed mp .

Q. What synthetic routes are available for preparing this compound?

- Acetylation of 1,2-Benzenedimethanol :

- Reagents : Acetic anhydride (excess) with catalytic H₂SO₄ or pyridine.

- Conditions : Reflux at 80–100°C for 4–6 hours. Yields >90% achievable with rigorous drying of the diol precursor .

- Side Reactions : Partial acetylation or ester hydrolysis if moisture is present.

Q. How does the steric environment influence reactivity in nucleophilic acyl substitution?

- The ortho-substitution of acetate groups creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Reactivity studies show reduced rates compared to meta- or para-substituted analogs. Computational modeling (DFT) can predict activation energies for specific nucleophiles .

Q. What strategies optimize diacetylation while minimizing side reactions?

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction rates and reduce acetic anhydride excess .

- Solvent Control : Anhydrous conditions (e.g., dry dichloromethane) prevent hydrolysis.

- Temperature Modulation : Lower temperatures (40–60°C) reduce ester degradation .

Data Contradiction Analysis

- Melting Point Variation : The CRC Handbook reports 66°C, while vendor data cites 61–64°C. This discrepancy may arise from polymorphic forms or measurement techniques (capillary vs. DSC). Researchers should standardize protocols and source materials for reproducibility.

- Solubility Conflicts : Some sources note solubility in hot water , while others classify it as water-insoluble . These differences likely reflect variations in experimental temperatures or sample purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.